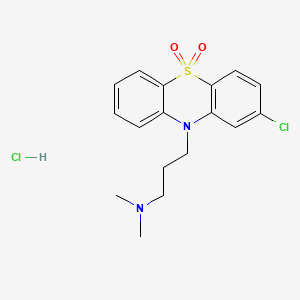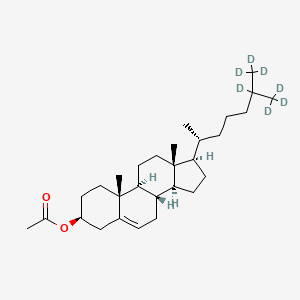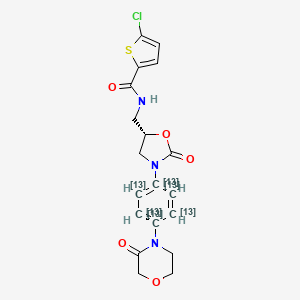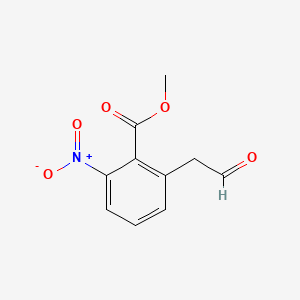
(2-Methylallyl)triphenylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylallyl)triphenylstannane: is an organotin compound with the molecular formula C22H22Sn and a molecular weight of 405.12 g/mol (2-Methyl-2-propenyl)triphenyltin . This compound is primarily used in research settings and has various applications in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of (2-Methylallyl)triphenylstannane typically involves the reaction between triphenyltin chloride and 2-methylallyl bromide . The reaction is carried out in the presence of a base, such as sodium hydroxide , to facilitate the formation of the desired product .
Industrial Production Methods:
.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2-Methylallyl)triphenylstannane can undergo substitution reactions where the is replaced by other functional groups.
Oxidation Reactions: The compound can be oxidized to form various .
Reduction Reactions: It can also undergo reduction reactions to form .
Common Reagents and Conditions:
Substitution: Common reagents include and .
Oxidation: Reagents such as or are used.
Reduction: Reagents like are employed.
Major Products:
Substitution: Products include various .
Oxidation: Products include .
Reduction: Products include organotin hydrides .
Scientific Research Applications
Chemistry:
(2-Methylallyl)triphenylstannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds . It is also utilized in cross-coupling reactions to synthesize complex organic molecules .
Biology and Medicine:
In biological research, this compound is studied for its potential as an insect reproduction inhibitor . It has shown promising properties for controlling the reproduction of insects and related species .
Industry:
The compound is used in the development of household insect sterilization products due to its ability to inhibit insect reproduction .
Mechanism of Action
The mechanism of action of (2-Methylallyl)triphenylstannane involves its interaction with biological macromolecules . The compound exerts its effects by binding to specific molecular targets , disrupting normal biological processes. In the case of insect reproduction inhibition, it interferes with the hormonal pathways responsible for reproduction .
Comparison with Similar Compounds
- Triphenyltin chloride
- Triphenyltin hydroxide
- Triphenyltin acetate
Comparison:
- Triphenyltin chloride is commonly used as a precursor in the synthesis of various organotin compounds, including (2-Methylallyl)triphenylstannane.
- Triphenyltin hydroxide and triphenyltin acetate are also used in similar applications but differ in their reactivity and stability compared to this compound .
Uniqueness:
This compound is unique due to its specific structure and reactivity , making it particularly useful in cross-coupling reactions and as an insect reproduction inhibitor .
Properties
IUPAC Name |
2-methylprop-2-enyl(triphenyl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.C4H7.Sn/c3*1-2-4-6-5-3-1;1-4(2)3;/h3*1-5H;1-2H2,3H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXNQMXQECPOQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
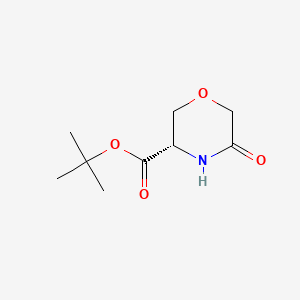
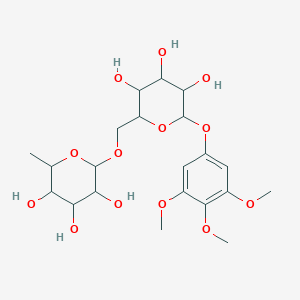
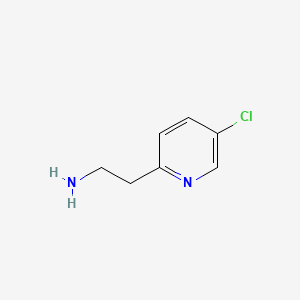
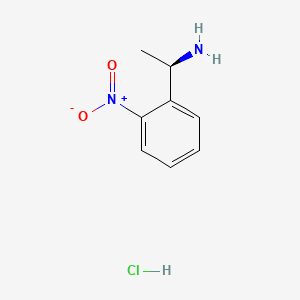

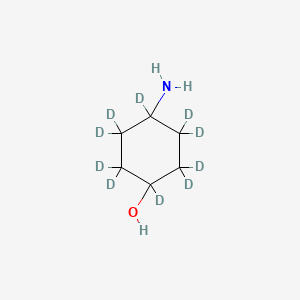
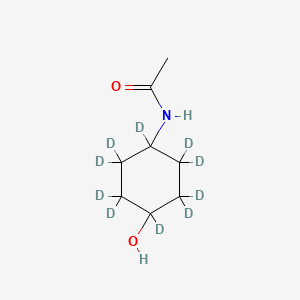
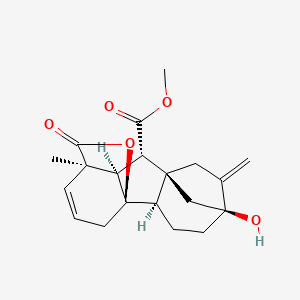
![(1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B569018.png)
